Cas no 75590-33-9 ((3E,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one)

(3E,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one structure
75590-33-9 structure
Nome del prodotto:(3E,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
Numero CAS:75590-33-9
MF:C21H20O6
MW:368.379906654358
CID:837437
PubChem ID:6440534

(3E,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (3E,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
    • Kaerophyllin
    • (-)-KAEROPHYLIN
    • (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
    • (-)-kaerophyllin
    • 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)-
    • AC1O5TR8
    • AK-693
    • Chaerophyllin
    • [ "Chaerophyllin" ]
    • Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone
    • SCHEMBL14252987
    • HY-N3429
    • AKOS040761939
    • FS-9013
    • CS-0024211
    • 75590-33-9
    • DA-68952
    • Inchi: InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1
    • Chiave InChI: CSKOHFAJPKLSBP-MDNIKOHYSA-N
    • Sorrisi: COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC

Proprietà calcolate

  • Massa esatta: 368.12598835g/mol
  • Massa monoisotopica: 368.12598835g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 5
  • Complessità: 561
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 63.2Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 576.3±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 253.4±30.2 °C
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

(3E,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one Informazioni sulla sicurezza

(3E,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K18000-5mg
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
75590-33-9
5mg
¥5280.0 2021-09-09
TargetMol Chemicals
TN4374-5mg
Kaerophyllin
75590-33-9
5mg
¥ 11560 2024-07-20
A2B Chem LLC
AH54359-1mg
Kaerophyllin
75590-33-9 > 95%
1mg
$699.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1095249-5mg
Kaerophyllin
75590-33-9 98%
5mg
¥2821.00 2024-04-29
TargetMol Chemicals
TN4374-1 ml * 10 mm
Kaerophyllin
75590-33-9
1 ml * 10 mm
¥ 13800 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4374-1 mg
Kaerophyllin
75590-33-9
1mg
¥2675.00 2022-04-26
A2B Chem LLC
AH54359-5mg
Kaerophyllin
75590-33-9 96.5%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN4374-1 mL * 10 mM (in DMSO)
Kaerophyllin
75590-33-9 98%
1 mL * 10 mM (in DMSO)
¥ 13800 2023-09-15
TargetMol Chemicals
TN4374-5 mg
Kaerophyllin
75590-33-9 98%
5mg
¥ 3,710 2023-07-11
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:75590-33-9)Kaerophyllin
TBW00773
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta